Pyrrole-2-carboxylic acid

Catalog No.
S562894
CAS No.
634-97-9
M.F
C5H5NO2
M. Wt
111.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Pyrrole-2-carboxylic acid

CAS Number

634-97-9

Product Name

Pyrrole-2-carboxylic acid

IUPAC Name

1H-pyrrole-2-carboxylic acid

Molecular Formula

C5H5NO2

Molecular Weight

111.10 g/mol

InChI

InChI=1S/C5H5NO2/c7-5(8)4-2-1-3-6-4/h1-3,6H,(H,7,8)

InChI Key

WRHZVMBBRYBTKZ-UHFFFAOYSA-N

SMILES

C1=CNC(=C1)C(=O)O

Synonyms

2-pyrrolecarboxylic acid, 2-pyrrolecarboxylic acid, monosodium salt, pyrrole-2-carboxylate, pyrrole-2-carboxylic acid

Canonical SMILES

C1=CNC(=C1)C(=O)O

Antibacterial properties:

  • Biofilm Inhibition: Studies suggest PCA can inhibit the formation of biofilms by the bacteria Listeria monocytogenes, a common foodborne pathogen. This finding holds promise for developing new strategies to prevent food contamination [].

Natural Product Research:

  • Natural Occurrence: PCA is found in various organisms, including the marine bacterium Pelomonas puraquae and the plant Brachystemma calycinum. Studying its natural role in these organisms can provide insights into their biological processes [, ].

Synthetic Chemistry:

  • Building Block Potential: Due to its unique chemical structure, PCA can potentially serve as a building block for the synthesis of more complex molecules with various functionalities, opening doors for the development of novel materials and drugs [].

Important Note:

  • Limited Research: It is important to acknowledge that research on the applications of PCA is still in its early stages. More studies are needed to fully understand its potential and limitations in various scientific fields.

Pyrrole-2-carboxylic acid is an organic compound characterized by the molecular formula C₅H₅NO₂. It is classified as a monocarboxylic acid of pyrrole, featuring a carboxyl group attached to the second carbon of the pyrrole ring. This compound appears as a white solid and has been identified as a degradation product of various biological substances, including amino acids like proline. Pyrrole-2-carboxylic acid can be synthesized through several methods, including the carboxylation of pyrrole and the dehydrogenation of proline .

Research on the specific mechanism of action of PCA in biological systems is ongoing. Its role as a metabolite and potential involvement in cellular processes are being explored []. Studies suggest PCA might play a part in collagen degradation and certain neurological disorders []. However, more research is required to fully understand its biological functions.

Typical of carboxylic acids and pyrrole derivatives. Some notable reactions include:

  • Carboxylation: Pyrrole can be converted into pyrrole-2-carboxylic acid through carboxylation processes, often utilizing carbon dioxide under specific conditions.
  • Decarboxylation: Under certain conditions, pyrrole-2-carboxylic acid can lose carbon dioxide to form pyrrole.
  • Esterification: The compound can react with alcohols to form esters, which are useful in various applications .

Additionally, it has been noted that pyrrole-2-carboxylic acid acts as a ligand in coordination chemistry, particularly in copper-catalyzed reactions .

Pyrrole-2-carboxylic acid exhibits significant biological activity. It has been identified in mammalian systems as a product of the oxidation of D-hydroxyproline, implicating its role in amino acid metabolism. Its presence has been observed in urine following the administration of D-hydroxyproline, indicating its metabolic pathway and potential implications in disorders like type II hyperprolinemia . Furthermore, studies suggest that it may have neuroprotective effects and could be involved in various biochemical pathways related to neurotransmitter regulation.

Several synthesis methods for pyrrole-2-carboxylic acid have been documented:

  • Carboxylation of Pyrrole: This method involves the addition of carbon dioxide to pyrrole under specific conditions, often utilizing supercritical carbon dioxide for enhanced yields .
  • Dehydrogenation of Proline: Pyrrole-2-carboxylic acid can also be derived from proline through oxidative dehydrogenation processes .
  • Chemical Synthesis from Biomass: Recent studies have explored synthesizing pyrrole-2-carboxylic acid from cellulose and chitin, indicating its potential for sustainable production methods .

Pyrrole-2-carboxylic acid finds applications across various fields:

  • Pharmaceuticals: Its derivatives are explored for their potential therapeutic effects and as intermediates in drug synthesis.
  • Agriculture: It may be used in developing agrochemicals due to its biological activity.
  • Materials Science: Pyrrole derivatives are studied for their conductive properties and potential use in organic electronics .

Research has indicated that pyrrole-2-carboxylic acid interacts with various biological systems and enzymes. Notably, it has been shown to act as a substrate for D-amino acid oxidase, leading to its metabolic conversion and urinary excretion patterns observed in specific metabolic disorders . Additionally, studies on its ligand properties reveal interactions with metal ions, enhancing catalytic processes in organic synthesis .

Pyrrole-2-carboxylic acid shares structural similarities with several other compounds within the pyrrole family and carboxylic acids. Here are some comparable compounds:

Compound NameStructureUnique Features
PyrroleC₄H₄NBasic structure without carboxyl group
3-Pyridinecarboxylic AcidC₆H₅NO₂Contains a nitrogen atom in a different ring structure
4-Pyridinecarboxylic AcidC₆H₅NO₂Similar to 3-pyridinecarboxylic but with different position
ProlineC₅H₉NO₂An amino acid precursor to pyrrole-2-carboxylic acid

Pyrrole-2-carboxylic acid is unique due to its specific placement of the carboxyl group at the second position on the pyrrole ring, influencing its reactivity and biological activity compared to other similar compounds.

Physical Description

Solid

XLogP3

0.8

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

2

Exact Mass

111.032028402 g/mol

Monoisotopic Mass

111.032028402 g/mol

Heavy Atom Count

8

LogP

0.85 (LogP)
0.85

Appearance

White solid

UNII

2NNB85QQT9

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

2.25e-06 mmHg

Pictograms

Irritant

Irritant

Other CAS

634-97-9

Wikipedia

Pyrrole-2-carboxylic_acid

Dates

Modify: 2023-08-15
Pyrocoll, an antibiotic, antiparasitic and antitumor compound produced by a novel alkaliphilic Streptomyces strain. Dietera A. et al. J Antibiot. 2003, 56, 639.

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